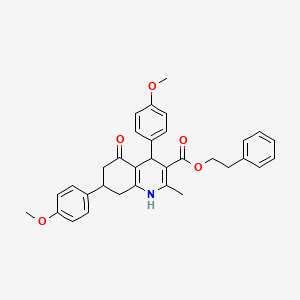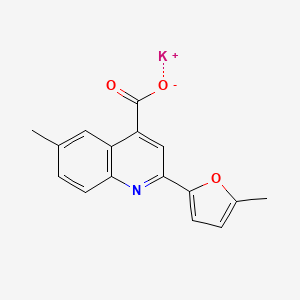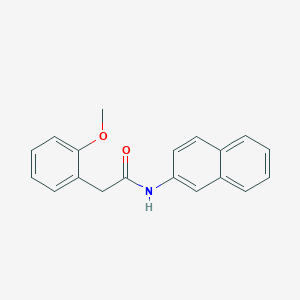![molecular formula C19H22ClN3O B5159474 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5159474.png)
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide, commonly known as Trazodone, is a psychoactive drug that is primarily used to treat depression and anxiety. Trazodone is classified as a serotonin antagonist and reuptake inhibitor (SARI) and is known to have sedative effects. It is a potent inhibitor of the serotonin transporter and has been used in the treatment of various psychiatric disorders, including depression, anxiety, and sleep disorders.
作用机制
Trazodone works by inhibiting the reuptake of serotonin in the brain, thereby increasing the concentration of serotonin in the synaptic cleft. This leads to an increase in serotonin neurotransmission, which is thought to be responsible for its therapeutic effects. Additionally, Trazodone has been shown to act as an antagonist at the 5-HT2A receptor, which may also contribute to its therapeutic effects.
Biochemical and Physiological Effects:
Trazodone has been shown to have several biochemical and physiological effects. It has been shown to decrease the activity of the locus coeruleus, which is responsible for the regulation of the sympathetic nervous system. This results in a decrease in sympathetic tone and a decrease in heart rate and blood pressure. Trazodone has also been shown to increase slow-wave sleep and decrease rapid eye movement (REM) sleep, which may contribute to its sedative effects.
实验室实验的优点和局限性
Trazodone has several advantages for use in lab experiments. It is a well-studied drug with a known mechanism of action and has been extensively tested for its safety and efficacy. Additionally, Trazodone is relatively easy to synthesize and is readily available. However, Trazodone also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. Additionally, Trazodone has sedative effects, which may confound the results of some experiments.
未来方向
There are several future directions for research on Trazodone. One area of interest is the potential use of Trazodone in the treatment of chronic pain. Trazodone has been shown to have analgesic properties, and further research is needed to determine its effectiveness in the treatment of chronic pain. Additionally, there is interest in the use of Trazodone in the treatment of other psychiatric disorders, such as schizophrenia and bipolar disorder. Further research is needed to determine the efficacy of Trazodone in these disorders. Finally, there is interest in the development of new 2-[4-(3-chlorophenyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide drugs based on the structure of Trazodone, which may have improved efficacy and fewer side effects.
合成方法
The synthesis of Trazodone involves the reaction of 3-chlorophenylpiperazine with 3-methylbenzoyl chloride in the presence of a base such as potassium carbonate. The reaction results in the formation of Trazodone as the final product. The synthesis of Trazodone has been extensively studied and optimized to improve the yield and purity of the final product.
科学研究应用
Trazodone has been extensively studied for its potential therapeutic applications in various psychiatric disorders. It has been shown to be effective in the treatment of depression, anxiety, and sleep disorders. Trazodone has also been studied for its potential use in the treatment of schizophrenia and bipolar disorder. Additionally, Trazodone has been shown to have analgesic properties and has been studied for its potential use in the treatment of chronic pain.
属性
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-15-4-2-6-17(12-15)21-19(24)14-22-8-10-23(11-9-22)18-7-3-5-16(20)13-18/h2-7,12-13H,8-11,14H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXRXYJHDLKPOAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-dibenzo[d,f][1,3]diazepine hydrochloride](/img/structure/B5159401.png)

![N-[(9-oxo-9H-fluoren-2-yl)sulfonyl]-beta-alanine](/img/structure/B5159410.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(methylthio)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5159414.png)
![3-{2-hydroxy-3-[3-(methoxycarbonyl)phenoxy]propyl}-1,2-dimethyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B5159420.png)
![3-[(4-chlorophenyl)sulfonyl]-2-(trichloromethyl)-1,3-thiazolidin-5-one](/img/structure/B5159428.png)

![methyl {[5-(4-chlorophenyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5159445.png)

![2-({N-[2-(4-morpholinyl)ethyl]glycyl}amino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5159472.png)
![1-(3-{(2R*,3R*)-3-[ethyl(methyl)amino]-2-hydroxy-2,3-dihydro-1'H-spiro[indene-1,4'-piperidin]-1'-yl}-3-oxopropyl)-2-pyrrolidinone](/img/structure/B5159477.png)
![(5-{3-methoxy-4-[(4-nitrobenzoyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B5159478.png)
